tert-butyl (4-(4-formyl-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a [3+2] cycloaddition reaction (also known as a Huisgen cycloaddition), and the introduction of the formyl group . The tert-butyl carbamate could be introduced through a reaction with tert-butyl isocyanate.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The formyl group could undergo reactions typical of aldehydes, such as nucleophilic addition. The 1,2,3-triazole ring could participate in various transformations, and the carbamate group could undergo reactions involving the carbonyl group or the nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the formyl group could increase its polarity, potentially affecting its solubility in different solvents. The tert-butyl carbamate group could influence its steric properties .Scientific Research Applications
Synthesis of Stereoselective Compounds
An efficient stereoselective synthesis route was developed for six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, starting from simple 3-cyclohexene-1-carboxylic acid. This process highlights the importance of controlling stereochemistry in the synthesis of complex molecules (Xin Wang, Ming-Liang Ma, A. G. K. Reddy, & Wenhao Hu, 2017).
Material Science Applications
Benzothiazole-modified carbazole derivatives have been synthesized, revealing the critical role of tert-butyl groups in gel formation. These materials, particularly TCBT with a tert-butyl moiety, show potential as fluorescent sensory materials for detecting volatile acid vapors, demonstrating an innovative approach to chemical sensing (Jiabao Sun, Pengchong Xue, Jingbo Sun, Peng Gong, Panpan Wang, & R. Lu, 2015).
Catalysis and Redox Chemistry
Comparing isomeric tridentate carbazole-based click ligands showed differences in redox properties when metalated with Ru, Zn, and Ni, forming complexes with almost perfectly octahedral coordination spheres. This study contributes to the understanding of ligand influence on the redox behavior of metal complexes, which is crucial for designing efficient catalysts (I. Pryjomska-Ray, Denise Zornik, M. Pätzel, Konstantin B. Krause, L. Grubert, B. Braun‐Cula, S. Hecht, & C. Limberg, 2018).
Fungicidal Activity
Research into (1Z, 3Z)‐4,4‐Dimethyl‐1‐substitutedphenyl‐2‐(1H‐1,2,4‐triazol‐1‐yl)‐pent‐1‐en‐3‐one O‐[2,4‐dimethylthiazole(or 4‐methyl‐1,2,3‐thiadiazole)]‐5‐carbonyl Oximes revealed compounds with moderate to good fungicidal activities. Such studies are essential for developing new fungicides to combat plant diseases (H. Mao, Hong Song, & De-Qing Shi, 2012).
Properties
IUPAC Name |
tert-butyl N-[4-(4-formyltriazol-1-yl)cyclohexyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3/c1-14(2,3)21-13(20)15-10-4-6-12(7-5-10)18-8-11(9-19)16-17-18/h8-10,12H,4-7H2,1-3H3,(H,15,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUDRBAITNWNET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)N2C=C(N=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.